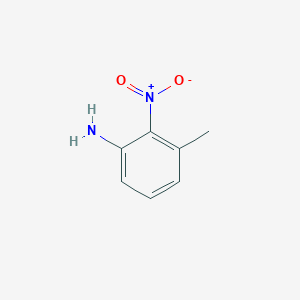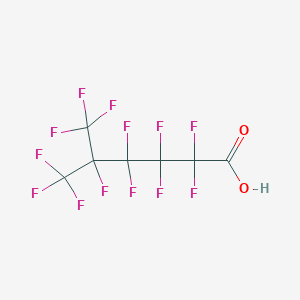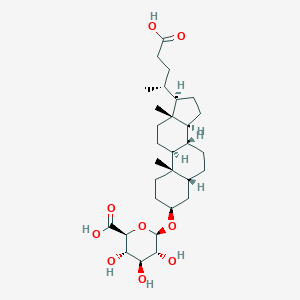
Lithocholate 3-O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithocholate 3-O-glucuronide (LCA-3G) is a bile acid metabolite that has been found to have various biochemical and physiological effects on the body. This molecule is synthesized in the liver from cholesterol and is excreted into the bile where it aids in the digestion and absorption of fats. In recent years, LCA-3G has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Biliary Excretion Enhancement
- Lithocholate-3-O-glucuronide's biliary excretion is significantly influenced by ursodeoxycholate-3,7-disulfate in Eisai hyperbilirubinemic rats (EHBR). This indicates potential applications in enhancing biliary excretion, especially in conditions where bile acid excretion is impaired due to genetic or disease factors (Hasegawa & Takikawa, 2002).
Analytical Standards for Liquid Chromatography-Mass Spectrometry
- Lithocholate-3-O-glucuronide can be used as an analytical standard in liquid chromatography-mass spectrometry. This application is vital for accurate quantification and analysis in various biochemical and pharmaceutical research contexts (Caron et al., 2006).
Influence on UGT2B7 Expression
- The compound significantly impacts the expression of the human UDP-glucuronosyltransferase (UGT) 2B7, a major enzyme catalyzing the glucuronidation of various endogenous compounds. This insight is crucial for understanding the metabolic pathways and potential drug interactions involving lithocholic acid (Lu et al., 2005).
Role in Drug Tolerance
- Lithocholic acid's influence on UGT2B7 suggests potential applications in modifying drug tolerance, particularly in the context of pain management and opioid use (Yang et al., 2016).
Characterization of Liver Enzymes
- Lithocholic acid derivatives can be used to characterize the activity of liver enzymes like bile acid acyl glucuronosyltransferase, providing insights into liver function and potential therapeutic targets for liver-related diseases (Mano et al., 2002).
Insights into Bile Acid Signaling and Detoxification
- Research on lithocholic acid derivatives elucidates the role of bile acid glucuronidation in detoxification, especially under cholestatic conditions. This research provides new insights into bile acid signaling pathways and their impact on liver and overall health (Mostarda et al., 2018).
Hepatic Expression Regulation
- Lithocholic acid derivatives are instrumental in studying hepatic expression regulation of crucial enzymes like UGT1A3, which has significant implications for understanding bile acid metabolism and detoxification processes in the liver (Verreault et al., 2006).
Hepatic Microsomal Biotransformation
- Lithocholic acid is a vital substrate for studying the biotransformation pathways in human hepatic microsomes, providing crucial insights into the detoxification mechanisms of toxic bile acids (Deo & Bandiera, 2009).
Propriétés
Numéro CAS |
75239-91-7 |
|---|---|
Nom du produit |
Lithocholate 3-O-glucuronide |
Formule moléculaire |
C₃₀H₄₈O₉ |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17+,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
Clé InChI |
GIQXKAXWRLHLDD-VOJQCDQYSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Autres numéros CAS |
75239-91-7 |
Description physique |
Solid |
Synonymes |
(3α,5β)-23-Carboxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid; Lithocholic Acid 3-Glucuronide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



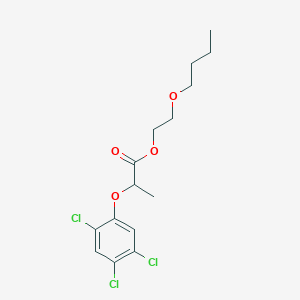
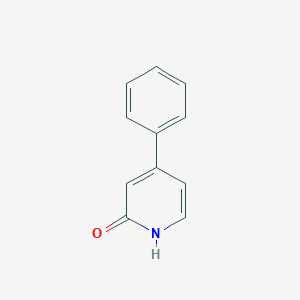
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
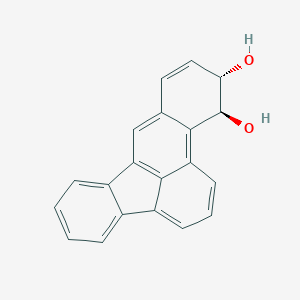
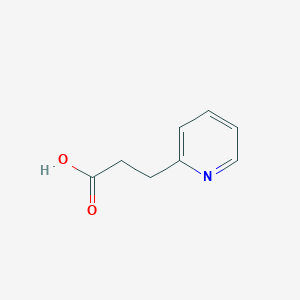
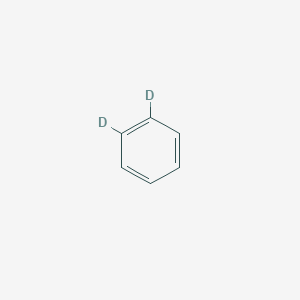
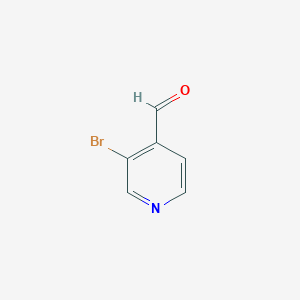
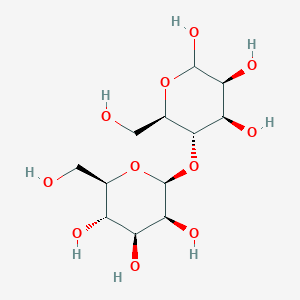

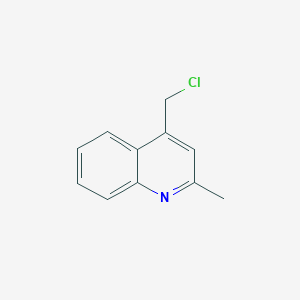
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)

